[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-phenoxypropanoate
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Overview
Description
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-phenoxypropanoate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group attached to a 4-iodophenyl ring, which is further connected to a 2-phenoxypropanoate moiety. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-phenoxypropanoate typically involves the reaction of 4-iodoaniline with 2-phenoxypropanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and a base, like potassium carbonate, to facilitate the coupling reaction. The reaction mixture is usually heated to a temperature of around 100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-phenoxypropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the iodine atom is replaced by other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as nitro or hydroxylated compounds.
Reduction: Production of amine or alcohol derivatives.
Substitution: Generation of substituted products with azide, cyano, or other functional groups.
Scientific Research Applications
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-phenoxypropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-phenoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular interactions are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-phenoxypropanoate can be compared with other similar compounds, such as:
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-phenoxypropanoate: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-phenoxypropanoate:
[(Z)-[amino-(4-fluorophenyl)methylidene]amino] 2-phenoxypropanoate: Fluorine substitution can significantly alter the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its iodine substitution, which can influence its chemical reactivity and biological interactions, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-phenoxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O3/c1-11(21-14-5-3-2-4-6-14)16(20)22-19-15(18)12-7-9-13(17)10-8-12/h2-11H,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJIYDNTYMBJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=C(C=C1)I)N)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=C(C=C1)I)\N)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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